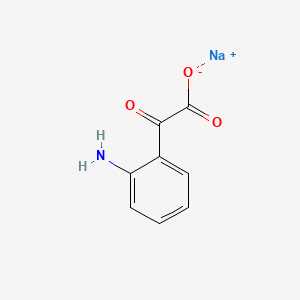

Sodium 2-(2-aminophenyl)-2-oxoacetate

説明

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium N-(2-carboxyphenyl)glycine, is an amino acid derivative commonly used in the pharmaceutical and chemical industries1. It is a white crystalline powder, soluble in water, and stable at room temperature1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate. However, there are numerous methods for the synthesis of similar compounds, such as aminobenzylnaphthols and aminobenzothiazoles23. These methods often involve multicomponent reactions and can be adapted to synthesize a wide range of derivatives2.Molecular Structure Analysis

The molecular structure of Sodium 2-(2-aminophenyl)-2-oxoacetate is not explicitly mentioned in the search results. However, the compound is likely to have a structure similar to other 2-aminophenyl derivatives2.Chemical Reactions Analysis

Again, specific chemical reactions involving Sodium 2-(2-aminophenyl)-2-oxoacetate are not mentioned in the search results. However, 2-aminobenzothiazoles, which are structurally similar, have been shown to participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis

Sodium 2-(2-aminophenyl)-2-oxoacetate is a white crystalline powder that is soluble in water1. Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

-

Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application Summary : Phenoxy acetamide and its derivatives, including Sodium 2-(2-aminophenyl)-2-oxoacetate, have been studied for their potential therapeutic applications . These compounds are synthesized and studied for their biological effects .

- Methods of Application : The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results : The study focused on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .

-

Synthesis of Quinoline

- Field : Organic Chemistry

- Application Summary : Sodium 2-(2-aminophenyl)-2-oxoacetate may be used in the synthesis of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

- Methods of Application : The Friedländer condensation of 2-aminoarylaldehyde with α-carbonyl molecule bearing a reactive a-methylene group in the presence of sodium ethoxide (10 mol%) as a catalyst has been developed to produce different poly-substituted quinolines .

- Results : The synthesis of quinoline and its analogs has been achieved through traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

-

Anticancer Applications

- Field : Medicinal Chemistry

- Application Summary : Ruthenium(II/III) complexes have been synthesized and characterized, and their chemotherapeutic potential evaluated .

- Methods of Application : The synthesis of these complexes involves the use of 2-aminophenyl benzimidazole .

- Results : The ruthenium(II/III) complexes have shown potential as anticancer agents .

-

Phenoxy Acetamide Derivatives

- Field : Medicinal Chemistry

- Application Summary : Phenoxy acetamide and its derivatives, including Sodium 2-(2-aminophenyl)-2-oxoacetate, have been studied for their potential therapeutic applications . These compounds are synthesized and studied for their biological effects .

- Methods of Application : The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results : The study focused on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .

-

Biphenyl Derivatives

- Field : Organic Chemistry

- Application Summary : Biphenyl compounds and their derivatives have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

-

2-Aminobenzothiazole Scaffolds

- Field : Synthetic Organic Chemistry and Biological Fields

- Application Summary : The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

- Methods of Application : The synthesis of 2-aminobenzothiazole scaffolds involves various chemical reactions .

- Results : These scaffolds have shown potent pharmacological activities .

-

Phenoxy Acetamide Derivatives

- Field : Medicinal Chemistry

- Application Summary : Phenoxy acetamide and its derivatives, including Sodium 2-(2-aminophenyl)-2-oxoacetate, have been studied for their potential therapeutic applications . These compounds are synthesized and studied for their biological effects .

- Methods of Application : The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results : The study focused on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .

-

Biphenyl Derivatives

- Field : Organic Chemistry

- Application Summary : Biphenyl compounds and their derivatives have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results : Biphenyl derivatives which are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

-

2-Aminobenzothiazole Scaffolds

- Field : Synthetic Organic Chemistry and Biological Fields

- Application Summary : The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

- Methods of Application : The synthesis of 2-aminobenzothiazole scaffolds involves various chemical reactions .

- Results : These scaffolds have shown potent pharmacological activities .

Safety And Hazards

The safety data sheet for a similar compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled5. However, the specific safety and hazards of Sodium 2-(2-aminophenyl)-2-oxoacetate are not mentioned in the search results.

将来の方向性

The future directions for research on Sodium 2-(2-aminophenyl)-2-oxoacetate and similar compounds are not explicitly mentioned in the search results. However, there is a significant interest in the synthesis and pharmacological activities of phenoxy acetamide and its derivatives6. This suggests that there may be future research opportunities in the synthesis and application of Sodium 2-(2-aminophenyl)-2-oxoacetate and similar compounds.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.

特性

IUPAC Name |

sodium;2-(2-aminophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFAFIKPWWFZPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743605 | |

| Record name | Sodium (2-aminophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(2-aminophenyl)-2-oxoacetate | |

CAS RN |

17617-34-4 | |

| Record name | Sodium isatinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2-aminophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ISATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)